Imidazo[1,2-A]pyridine-8-carbaldehyde
Overview
Description
Imidazo[1,2-a]pyridine-8-carbaldehyde is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system. This class of compounds has garnered interest due to their diverse biological activities and potential as pharmacophores in drug discovery .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods, including "water-mediated" hydroamination and silver-catalyzed aminooxygenation . Additionally, multicomponent reactions have been employed to generate imidazo[1,2-a]pyridine carbenes, which can further react to produce various derivatives . Rhodium-catalyzed C–H functionalization has also been used to synthesize naphtho[1',2':4,5]imidazo[1,2-a]pyridines, demonstrating the versatility of this scaffold in organic synthesis .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine-8-carbaldehyde is characterized by the presence of an aldehyde group at the 8-position of the imidazo[1,2-a]pyridine core. This functional group is reactive and can participate in various chemical transformations, leading to a wide array of derivatives with different properties and potential applications .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine-8-carbaldehyde can undergo reactions with different aryl ketones in the presence of a base to yield propenones, which can be further cyclized to form oxopyrimidines and thiopyrimidines . These reactions highlight the reactivity of the aldehyde group and its utility in constructing complex molecules with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine-8-carbaldehyde derivatives are influenced by the substituents on the imidazo[1,2-a]pyridine core. For instance, the introduction of carboxamide groups has been shown to yield compounds with selective antimycobacterial activity, indicating the importance of optimizing physicochemical properties for specific biological targets . Additionally, the synthesis of fluorescent 1,3-diarylated imidazo[1,5-a]pyridines has been reported, with the products exhibiting fluorescence emission, suggesting potential applications in materials science10.
Scientific Research Applications
Synthesis Techniques
Imidazo[1,2-a]pyridines have been synthesized through various methods, demonstrating their versatility in organic chemistry. For instance, Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst, while also exploring silver-catalyzed aminooxygenation (Mohan, Rao, & Adimurthy, 2013). Bagdi et al. (2015) achieved the synthesis of 2-triazolyl imidazo[1,2-a]pyridines through a one-pot three-component reaction using nano copper oxide as a click-catalyst (Bagdi, Basha, & Khan, 2015).
Biological Activity
The imidazo[1,2-a]pyridine derivatives have shown significant biological activity. Ladani et al. (2009) synthesized 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives, assessing their antimicrobial properties (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009). Goel, Luxami, and Paul (2016) highlighted the anticancer activities of imidazo[1,2-a]pyridine, suggesting its potential as a novel anticancer agent (Goel, Luxami, & Paul, 2016).
Chemical Modifications and Applications
The modification of imidazo[1,2-a]pyridine-8-carbaldehyde for different applications has been a focus of several studies. For example, Céard et al. (2002) prepared stereoisomers of imidazo[1,2-a]pyridine gem-amido vinyl sulfoxides and vinyl sulfones, exploring the influence of the sulfur oxidation degree on the reaction's stereoselectivity (Céard, Vivier, Roche, & Madesclaire, 2002). Bakhta et al. (2019) synthesized a series of imidazo[1,2-a]pyridinylpropenenitriles via Suzuki–Miyaura and Knoevenagel reactions, highlighting environmentally friendly procedures (Bakhta, Kabri, Crozet, Nedjar-Kolli, & Vanelle, 2019).
Safety And Hazards
Imidazo[1,2-A]pyridine-8-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Imidazo[1,2-A]pyridine-8-carbaldehyde and related compounds have a wide range of applications in medicinal chemistry and material science . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Future research may focus on developing more efficient synthesis methods and exploring new applications of these compounds.
properties
IUPAC Name |
imidazo[1,2-a]pyridine-8-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRSZEFZHMVGRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451167 | |
Record name | IMIDAZO[1,2-A]PYRIDINE-8-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-A]pyridine-8-carbaldehyde | |
CAS RN |
136117-74-3 | |
Record name | IMIDAZO[1,2-A]PYRIDINE-8-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyridine-8-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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